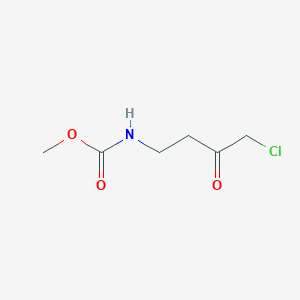

methyl N-(4-chloro-3-oxobutyl)carbamate

Description

Methyl N-(4-chloro-3-oxobutyl)carbamate is a carbamate derivative characterized by a linear butyl chain substituted with a ketone (3-oxo) and a chlorine atom at the 4-position. The carbamate functional group (-O(CO)N-) is linked to the methyl ester (COOMe) and the substituted butyl chain. Carbamates are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their balance of stability and reactivity .

Properties

Molecular Formula |

C6H10ClNO3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

methyl N-(4-chloro-3-oxobutyl)carbamate |

InChI |

InChI=1S/C6H10ClNO3/c1-11-6(10)8-3-2-5(9)4-7/h2-4H2,1H3,(H,8,10) |

InChI Key |

UFGQIMIKXVVHTK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCCC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Traditional Carbamate Synthesis via Alkyl Chloroformates

A classical and widely employed method involves the reaction of an amine with methyl chloroformate to form the methyl carbamate derivative. This method is straightforward but often requires excess reagents and careful control of reaction conditions to avoid side reactions.

- Reagents: Methyl chloroformate, amine precursor (4-chloro-3-oxobutyl amine or equivalent)

- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane

- Bases: Organic or inorganic bases (e.g., triethylamine, pyridine) to neutralize HCl formed

- Conditions: Typically conducted at low to ambient temperatures to control reactivity and yield

Carbamate Synthesis via Activated Mixed Carbonates

Recent advances favor the use of activated mixed carbonates as alkoxycarbonylating agents, which are more benign and avoid the use of toxic phosgene derivatives.

- Key Reagents: p-Nitrophenyl chloroformate to generate activated carbonates

- Mechanism: The activated carbonate intermediate reacts with the amine to form the carbamate

- Advantages: Improved selectivity, mild conditions, and suitability for drug design applications

Solid-Phase and One-Pot Synthesis Methods

Innovative methodologies involve solid-phase synthesis techniques where amines are immobilized on resin supports, facilitating carbamate formation via CO₂ incorporation and alkyl halide coupling. One-pot syntheses combining amines, carbon dioxide, and alkyl halides under catalytic conditions offer efficient routes to carbamates.

Modified Hofmann Rearrangement and Curtius Rearrangement

Alternative routes include rearrangement reactions of amides or acyl azides leading to carbamate formation:

- Modified Hofmann Rearrangement: Uses solid-supported bases (KF/Al₂O₃) and sodium hypochlorite to convert amides to methyl carbamates under mild conditions

- Curtius Rearrangement: Involves conversion of carboxylic acids to acyl azides followed by rearrangement to isocyanates, which react with methanol to yield methyl carbamates

Catalytic Methods Using Indium

Indium-mediated catalytic processes have been developed for carbamate synthesis, offering advantages such as:

- Use of catalytic amounts of indium metal

- Equimolar amounts of alkyl chloroformate

- Mild reaction conditions and high selectivity

Specific Preparation Routes for Methyl N-(4-chloro-3-oxobutyl)carbamate

While direct literature on methyl N-(4-chloro-3-oxobutyl)carbamate is limited, the compound's preparation can be inferred from general carbamate synthesis methods applied to 4-chloro-3-oxobutyl amine derivatives.

Route via Reaction of 4-chloro-3-oxobutyl Amine with Methyl Chloroformate

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-chloro-3-oxobutyl amine | Starting amine substrate |

| 2 | Methyl chloroformate (1.0-1.2 equiv) | Alkyl chloroformate reagent |

| 3 | Base: Triethylamine or pyridine (1.2 equiv) | Neutralizes HCl formed |

| 4 | Solvent: Acetonitrile or dichloromethane | Polar aprotic solvent |

| 5 | Temperature: 0–25°C | Controlled to minimize side reactions |

| 6 | Time: 1–4 hours | Reaction monitored by TLC or HPLC |

Outcome: Formation of methyl N-(4-chloro-3-oxobutyl)carbamate with typical yields of 70–85% after purification by extraction and crystallization or chromatography.

Alternative Route via Activated Carbonates

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of activated carbonate intermediate using p-nitrophenyl chloroformate and methanol | Generates methyl carbonate activated for reaction |

| 2 | Reaction with 4-chloro-3-oxobutyl amine in presence of base (e.g., DMAP) | Forms carbamate linkage |

| 3 | Solvent: Acetonitrile or DMF | Facilitates solubility and reaction |

| 4 | Temperature: Room temperature | Mild conditions |

| 5 | Time: 2–6 hours | Ensures complete conversion |

Advantages: This method avoids direct use of methyl chloroformate, offering better control and potentially higher purity.

One-Pot Synthesis Using Carbon Dioxide and Alkyl Halide

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-chloro-3-oxobutyl amine | Primary amine substrate |

| 2 | Carbon dioxide bubbling into reaction mixture | Forms carbamate anion intermediate |

| 3 | Alkyl halide (e.g., methyl iodide) | Alkylates carbamate anion to form methyl carbamate |

| 4 | Base: Cesium carbonate | Facilitates CO₂ capture and reaction |

| 5 | Catalyst: Tetrabutylammonium iodide (TBAI) | Enhances reaction rate |

| 6 | Solvent: Anhydrous DMF | Suitable polar aprotic medium |

| 7 | Temperature: Ambient to 50°C | Mild reaction conditions |

| 8 | Time: 12–24 hours | Allows full conversion |

Note: This method is advantageous for combinatorial synthesis and may be adapted for methyl N-(4-chloro-3-oxobutyl)carbamate preparation.

Data Tables Summarizing Key Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkyl Chloroformate Reaction | Methyl chloroformate, base | 0–25°C, 1–4 h | 70–85 | Simple, well-established | Requires excess reagents, HCl byproduct |

| Activated Mixed Carbonates | p-Nitrophenyl chloroformate, base | RT, 2–6 h | 75–90 | Mild, selective, avoids phosgene | Requires preparation of activated carbonate |

| One-Pot CO₂/Alkyl Halide Method | CO₂, alkyl halide, Cs₂CO₃, TBAI | RT–50°C, 12–24 h | 65–80 | Green chemistry, combinatorial use | Longer reaction time |

| Modified Hofmann Rearrangement | KF/Al₂O₃, NaOCl, methanol | Mild basic conditions | 60–75 | Solid-supported reagents, mild | Limited substrate scope |

| Indium-Catalyzed Method | Indium catalyst, alkyl chloroformate | RT, catalytic amounts | 80–95 | High selectivity, mild conditions | Requires indium metal |

Mechanistic Insights and Considerations

- The reaction of amines with alkyl chloroformates proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate, releasing chloride ion and forming the carbamate bond.

- Activated mixed carbonate methods generate reactive carbonate intermediates that facilitate carbamate formation with less hazardous reagents.

- The one-pot CO₂ method leverages the reversible formation of carbamate anions with CO₂, which are then alkylated to yield the carbamate.

- Rearrangement methods (Hofmann, Curtius) involve intermediate isocyanates that react with methanol to give methyl carbamates.

- Catalytic indium methods enhance reaction efficiency by activating alkyl chloroformates and amines under mild conditions.

Summary and Recommendations

For the preparation of methyl N-(4-chloro-3-oxobutyl)carbamate, the following points summarize best practices based on comprehensive research:

- The alkyl chloroformate method remains the most direct and widely used approach, suitable for scale-up with proper control of reaction parameters.

- The activated mixed carbonate method offers a safer and more selective alternative, especially beneficial in medicinal chemistry contexts.

- The one-pot CO₂-based synthesis is promising for environmentally friendly and combinatorial applications but may require longer reaction times.

- Use of solid-supported reagents and catalytic metals like indium can improve yields and simplify work-up but may involve more specialized materials.

- Selection of solvent, base, and temperature must be optimized according to substrate sensitivity and desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-chloro-3-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under mild conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of 4-chloro-3-oxobutyric acid derivatives.

Reduction: Formation of 4-chloro-3-hydroxybutylcarbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Methyl N-(4-chloro-3-oxobutyl)carbamate exhibits promising biological activities that are relevant for pharmacological applications. The compound's structural features may enhance its potency against specific biological targets, making it a candidate for the development of novel therapeutic agents.

Potential Therapeutic Uses

Research indicates that modifications in the alkyl chain or substitution patterns of carbamates can significantly impact their biological activity and selectivity. Methyl N-(4-chloro-3-oxobutyl)carbamate may possess:

- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation.

- Antimicrobial activity : The unique chloro-substituted structure could enhance its effectiveness against certain pathogens.

- Neuroprotective effects : By modulating neurotransmitter levels, this compound may have potential in treating neurodegenerative diseases.

Agricultural Applications

In agriculture, carbamates are widely used as pesticides due to their ability to inhibit AChE in pests, leading to paralysis and death. Methyl N-(4-chloro-3-oxobutyl)carbamate could serve as an effective insecticide due to its structural similarities with other known carbamate pesticides.

Efficacy as an Insecticide

The acute toxicity of methyl N-(4-chloro-3-oxobutyl)carbamate suggests its potential use in pest control formulations. Its mechanism of action through AChE inhibition aligns with established carbamate insecticides .

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of methyl N-(4-chloro-3-oxobutyl)carbamate:

Study on Antimicrobial Activity

A recent study explored the antimicrobial properties of various carbamates, including methyl N-(4-chloro-3-oxobutyl)carbamate. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Neuroprotective Effects Research

Research focusing on the neuroprotective effects of carbamates demonstrated that methyl N-(4-chloro-3-oxobutyl)carbamate could enhance neuronal survival under oxidative stress conditions, indicating its potential utility in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of methyl N-(4-chloro-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl cis/trans-3-Hydroxycyclopentane-1-carboxylate

- CAS : 79598-73-5 (cis), 79590-84-4 (trans) .

- Structure : Cyclopentane rings with hydroxyl (-OH) and methyl ester (-COOMe) groups.

- Key Differences: Backbone: Cyclic (cyclopentane) vs. linear butyl chain in the target compound. Functional Groups: Hydroxyl vs. chloro and ketone groups. In contrast, the chloro and ketone groups in the target compound may favor electrophilic reactions or nucleophilic substitutions.

- Implications : The cyclic structure of these esters may confer greater conformational rigidity, impacting binding affinity in biological systems compared to the flexible butyl chain of the target carbamate .

tert-Butyl N-[(1S,3S/R)-3-Hydroxycyclopentyl]carbamate

- CAS : 154737-89-0 (1S,3S), 167465-99-8 (1S,3R) .

- Structure : Cyclopentyl group with tert-butyl carbamate (-NHCOO-t-Bu) and hydroxyl (-OH).

- Key Differences :

- Carbamate Substituent : tert-butyl ester (bulky, lipophilic) vs. methyl ester in the target compound.

- Chirality : Stereospecific hydroxycyclopentyl groups vs. the achiral butyl chain of the target.

- The target compound’s methyl ester and chloro-ketone chain may offer a balance between solubility and reactivity .

(4-Chlorophenyl)methyl N-(3,4-Dichlorophenyl)carbamate

- CAS : 478067-15-1 (hydrochloride salt), 317377-35-8 (trifluoromethyl variant) .

- Structure : Aromatic chlorophenyl groups attached to the carbamate.

- Key Differences :

- Aromatic vs. Aliphatic : Chlorinated phenyl rings vs. aliphatic chloro-ketone chain.

- Electronic Effects : Electron-withdrawing chlorine atoms on aromatic systems may stabilize the carbamate group differently compared to the electron-deficient ketone in the target compound.

- Implications : Aromatic chlorination increases lipophilicity and may enhance membrane permeability, whereas the target compound’s aliphatic chain could facilitate hydrolysis or metabolic degradation .

Research Implications and Gaps

- Synthetic Utility : The target compound’s chloro and ketone groups offer sites for further derivatization (e.g., nucleophilic substitution at Cl, ketone reduction). This contrasts with the hydroxyl or aromatic groups in analogs, which may require protection/deprotection strategies .

- Stability : The absence of bulky groups (e.g., tert-butyl) in the target compound may render it more susceptible to hydrolysis than its analogs, necessitating stability studies .

Q & A

Q. What are the recommended synthetic routes for methyl N-(4-chloro-3-oxobutyl)carbamate, and how do reaction conditions influence yield and purity?

Methyl N-(4-chloro-3-oxobutyl)carbamate can be synthesized via nucleophilic substitution or carbamate coupling reactions. For example, reacting 4-chloro-3-oxobutylamine with methyl chloroformate under basic conditions (e.g., sodium bicarbonate) typically yields the target compound. Key variables include temperature (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine-to-chloroformate ratio to drive completion). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity .

Q. How can researchers characterize methyl N-(4-chloro-3-oxobutyl)carbamate using spectroscopic and chromatographic methods?

- NMR Spectroscopy : H and C NMR can confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and the 4-chloro-3-oxobutyl chain (β-keto group at ~200 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNO, theoretical 191.03 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity and stability under storage conditions .

Q. What stability considerations are critical for storing and handling methyl N-(4-chloro-3-oxobutyl)carbamate?

The compound is prone to hydrolysis due to the β-keto group and carbamate linkage. Store at −20°C under inert gas (argon) in amber vials. Stability studies show degradation <5% over 6 months when shielded from moisture and light. Accelerated degradation testing (40°C/75% RH for 14 days) can predict shelf-life under ambient conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving methyl N-(4-chloro-3-oxobutyl)carbamate be elucidated, particularly in nucleophilic substitution or redox reactions?

Mechanistic studies require:

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to track carbonyl group transformations.

- Isotopic Labeling : Use O-labeled water to confirm hydrolysis pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for substitution reactions .

Q. What strategies resolve contradictions in biological activity data for methyl N-(4-chloro-3-oxobutyl)carbamate derivatives?

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Dose-Response Repetition : Validate IC values across multiple assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew bioactivity results.

- Orthogonal Validation : Cross-check results with structurally analogous compounds (e.g., tert-butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate) to isolate structure-activity relationships .

Q. How can researchers optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., serine hydrolases).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine ligand design .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Chromatography : Use Chiralpak AD-H columns to separate enantiomers during purification.

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) in precursor synthesis.

- Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors reaction stereochemistry in real-time .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s potential in drug development?

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).

- Pharmacokinetic Profiling : Conduct cassette dosing in rodent models to evaluate bioavailability and half-life.

- Target Engagement : Use fluorescent probes (e.g., activity-based protein profiling) to confirm on-target effects .

Q. What computational tools are recommended for predicting the compound’s reactivity or toxicity?

Q. How can crystallography challenges (e.g., poor crystal formation) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.